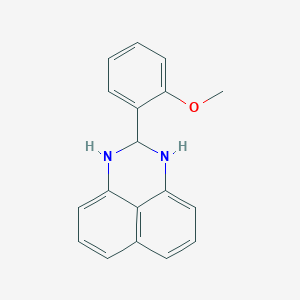
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a methoxyphenyl group and a tetrafluoroethyl group, which may impart unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The core benzodiazepine structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group is incorporated through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated, alkylated, or nitrated benzodiazepine derivatives.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine likely involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the methoxyphenyl and tetrafluoroethyl groups may influence the binding affinity and selectivity for different receptor subtypes.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Alprazolam: Known for its use in the treatment of anxiety and panic disorders.
Uniqueness
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is unique due to the presence of the tetrafluoroethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This could result in differences in potency, duration of action, and side effect profile.
特性
分子式 |
C18H14F4N2O |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C18H14F4N2O/c1-25-12-8-6-11(7-9-12)15-10-16(18(21,22)17(19)20)24-14-5-3-2-4-13(14)23-15/h2-9,17H,10H2,1H3 |
InChIキー |
LMRGYWXXCXLVCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)
![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663818.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
